1-(4-Amino-2-methylphenyl)piperidin-2-one
Overview
Description
1-(4-Amino-2-methylphenyl)piperidin-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Conformational Studies
- Piperidine-fused benzoxazinonaphthoxazines and quinazolinonaphthoxazines have been synthesized using derivatives similar to 1-(4-Amino-2-methylphenyl)piperidin-2-one, demonstrating applications in conformational studies and molecular modeling (Csütörtöki et al., 2012).
Chemical Synthesis of Amino Acids
- Efficient one-pot synthesis methods have been developed using compounds akin to this compound for synthesizing Nα-urethane-protected β- and γ-amino acids, illustrating its relevance in chemical synthesis (Cal et al., 2012).
Asymmetric Synthesis of Piperidines
- Asymmetric synthesis methods involving compounds structurally related to this compound have been described, highlighting their use in creating biologically significant polysubstituted piperidines (Salgado et al., 2019).
Aurora Kinase Inhibitor Development
- Similar compounds have been investigated for their potential as Aurora kinase inhibitors, suggesting applications in cancer treatment (ヘンリー,ジェームズ, 2006).
Synthesis of α-Aminophosphonates
- Novel α-aminophosphonates containing piperidinyl groups have been synthesized, indicating potential use in the development of insecticides (Jiang et al., 2013).
Structural Chemistry
- Complex sheets generated by multiple hydrogen bonds in compounds containing piperidin-1-yl, similar to this compound, highlight applications in structural chemistry and crystallography (Quiroga et al., 2010).
Antimycobacterial Activity
- Spiro-piperidin-4-ones, structurally related to this compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showcasing potential antimycobacterial applications (Kumar et al., 2008).
Anticancer Agent Development
- Piperidin-4-carboxylic acid derivatives have been synthesized and evaluated as promising anticancer agents, demonstrating potential in oncological research (Rehman et al., 2018).
Properties
IUPAC Name |
1-(4-amino-2-methylphenyl)piperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-8-10(13)5-6-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKWVMOTHUYVKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468532 | |
Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443999-53-9 | |
Record name | 1-(4-amino-2-methylphenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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